molecular formula C13H16F3NO B6616719 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-47-7

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine

Cat. No.: B6616719
CAS No.: 1004853-47-7
M. Wt: 259.27 g/mol
InChI Key: VXWKIRFMKQFNPM-UHFFFAOYSA-N
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Description

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine (CAS 1004853-47-7) is a premium, high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group, a structure recognized as a key pharmacophore in the development of bioactive molecules . Its primary research application is as a critical synthetic intermediate for the development of novel carbon-11-labeled dual inhibitors targeting soluble epoxide hydrolase (sEH) and phosphodiesterase-4 (PDE4) . These inhibitors are investigated as potential Positron Emission Tomography (PET) tracers for imaging neuroinflammation, a process implicated in various neurological disorders . Furthermore, substituted 4-phenylpiperidine derivatives have demonstrated a broad range of therapeutic potentials in published patents and studies, including utility as modulators of visual cycle activity for treating conditions like age-related macular degeneration and as modulators of opioid receptors . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKIRFMKQFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004853-47-7
Record name 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
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Contextualization Within Modern Medicinal Chemistry Research

In the landscape of modern medicinal chemistry, the assembly of privileged structural fragments into novel molecular architectures is a cornerstone of designing new therapeutic agents. The compound 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is best understood not as an isolated entity, but as a building block and a structural template. Its components have appeared in complex molecules designed for specific, high-value biological targets.

A notable example can be found in the development of HIV-1 inhibitors. Research into potent and selective C-C chemokine receptor type 5 (CCR5) antagonists, which block a key co-receptor used by the HIV virus to enter host cells, has explored complex molecules containing the methoxy- and trifluoromethyl-substituted phenyl moiety. Specifically, a highly potent and orally bioavailable CCR5 antagonist, Sch-417690/Sch-D, incorporates a {2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl group attached to a piperazine (B1678402) ring, which itself is linked to a methylpiperidine. acs.org This demonstrates the utility of the substituted phenyl portion of this compound in generating molecules with significant antiviral potential. The strategic placement of the methoxy (B1213986) and trifluoromethyl groups on the phenyl ring is crucial for achieving the desired binding affinity and selectivity for the CCR5 receptor. acs.org

Significance of Piperidine Scaffolds in Drug Discovery and Development

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. Its prevalence is a testament to its versatility and favorable properties in drug design.

Piperidine derivatives are integral components in a vast array of therapeutic agents, targeting a wide spectrum of biological systems. They are particularly prominent in drugs acting on the central nervous system (CNS). For instance, the phenylpiperidine structure is the foundational core of potent opioid analgesics like meperidine and fentanyl. nih.gov Beyond analgesia, piperidine analogues have been extensively developed as high-affinity ligands for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), playing a crucial role in the treatment of neuropsychiatric disorders. nih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents. This is critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) and transporters. researchgate.net

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can be exploited to enhance aqueous solubility and form key ionic interactions with acidic residues in protein binding pockets.

Synthetic Accessibility: The chemical literature is rich with robust and varied synthetic methods for creating and functionalizing the piperidine ring, making it an attractive and practical starting point for medicinal chemistry campaigns. nuph.edu.ua

"Privileged Scaffold" Status: Due to its presence in numerous natural products and approved drugs, the piperidine ring is considered a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This property makes it a valuable core for building compound libraries for drug screening.

Feature of Piperidine ScaffoldsSignificance in Drug Discovery
3D Conformation Allows for precise spatial arrangement of functional groups to optimize target binding.
Basic Nitrogen Atom Can be protonated to improve solubility and form ionic bonds with protein targets.
Synthetic Tractability Numerous established synthetic routes facilitate the creation of diverse derivatives.
Privileged Structure Recognized as a core element in many successful drugs, capable of interacting with a wide range of biological targets. nih.govnih.gov

Role of Trifluoromethyl and Methoxy Moieties in Modulating Chemical and Biological Activity

The substitution pattern on the phenyl ring of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is not arbitrary; it is a deliberate combination of two powerful modulating groups in medicinal chemistry: trifluoromethyl (CF3) and methoxy (B1213986) (OCH3).

Trifluoromethyl Group (CF3): The introduction of a trifluoromethyl group onto an aromatic ring can dramatically and beneficially alter a molecule's properties. mdpi.com The CF3 group is a strong electron-withdrawing group, which can influence the acidity or basicity of other nearby functional groups. mdpi.com Its key contributions include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.

Modulation of Receptor Binding: Its steric bulk and unique electronic properties can lead to improved binding affinity and selectivity for its intended biological target.

Methoxy Group (OCH3): The methoxy group, while seemingly simple, provides a subtle yet powerful tool for fine-tuning molecular properties. Unlike the CF3 group, an aromatic methoxy group has a minimal effect on lipophilicity. Its primary roles include:

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding site that can significantly enhance potency.

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a shape that is more favorable for receptor binding.

Metabolic "Handle": While sometimes a site of metabolism (O-demethylation), this can also be used strategically to create active metabolites or to direct metabolism away from other parts of the molecule.

MoietyKey Physicochemical EffectsImpact on Biological Activity
Trifluoromethyl (CF3) Strong electron-withdrawing, increased lipophilicity. mdpi.comEnhances metabolic stability, improves membrane permeability, modulates binding affinity.
Methoxy (OCH3) Hydrogen bond acceptor, minimal impact on lipophilicity (aromatic).Can form key interactions in binding pockets, influences molecular conformation.

Overview of Research Trajectories for Novel Chemical Entities

Multi-Step Synthesis of the Core Piperidine Structure

The synthesis of the this compound core is a process that can be approached through several strategic pathways, primarily focusing on the sequential or convergent assembly of the piperidine and the substituted phenyl moieties.

Strategic Formation of the Piperidine Ring System

The formation of the piperidine ring is a fundamental step in the synthesis of the target molecule. Several established methods can be employed for this purpose, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

One of the most common and direct methods for the synthesis of substituted piperidines is the catalytic hydrogenation of corresponding pyridine (B92270) precursors . nih.govacs.org This method involves the reduction of a pre-functionalized pyridine ring, which already contains the desired aryl substituent at the 4-position. A variety of catalysts can be employed for this transformation, with platinum oxide (PtO₂) and rhodium on carbon (Rh/C) being particularly effective. nih.govacs.org The reaction is typically carried out under a hydrogen atmosphere, and the conditions can be tuned to achieve high yields and stereoselectivity.

Alternatively, the piperidine ring can be constructed from acyclic precursors through various cyclization strategies. These methods offer flexibility in introducing substituents at various positions of the ring. Common strategies include intramolecular reductive amination of amino-aldehydes or amino-ketones and transition-metal-catalyzed cyclization reactions.

A plausible synthetic route could commence with a commercially available pyridine derivative, which is then subjected to catalytic hydrogenation to yield the saturated piperidine ring. The choice of protecting group for the piperidine nitrogen is crucial for the subsequent steps.

Method Description Catalyst/Reagents Advantages Reference
Catalytic HydrogenationReduction of a substituted pyridine ring to a piperidine.PtO₂, Rh/C, H₂Direct, often high-yielding. nih.govacs.org
Reductive AminationIntramolecular cyclization of an amino-aldehyde or amino-ketone.NaBH(OAc)₃, NaBH₃CNForms the ring and a C-N bond simultaneously. nih.gov
Aza-Diels-Alder Reaction[4+2] cycloaddition of an imine and a diene.Lewis Acid CatalystsHigh stereocontrol.

Introduction of the Phenyl and Trifluoromethyl-Substituted Phenyl Moieties

A critical step in the synthesis is the formation of the carbon-carbon bond between the piperidine ring at the C4-position and the 4-methoxy-2-(trifluoromethyl)phenyl group. Modern cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base. In the context of synthesizing the target molecule, two main approaches can be envisioned:

Coupling of a 4-halopiperidine derivative with 4-methoxy-2-(trifluoromethyl)phenylboronic acid. This convergent approach requires the synthesis of the substituted phenylboronic acid, which can be prepared from the corresponding aryl halide.

Coupling of a piperidine-4-boronic acid derivative with a 4-methoxy-2-(trifluoromethyl)phenyl halide. This strategy necessitates the preparation of the piperidine-boronic acid species.

Another powerful tool for this C-C bond formation is the Negishi cross-coupling reaction , which utilizes an organozinc reagent. researchgate.net This method is known for its high functional group tolerance and can be particularly useful for complex substrates.

The synthesis of the required 4-methoxy-2-(trifluoromethyl)phenyl halide precursor is a key challenge. A potential route involves the ortho-trifluoromethylation of a methoxy-substituted benzene (B151609) derivative. researchgate.net Directed ortho-metalation, where the methoxy group directs lithiation to the adjacent position, followed by reaction with a trifluoromethylating agent, is a viable strategy. google.com

Reaction Coupling Partners Catalyst Key Features Reference
Suzuki-Miyaura CouplingOrganoboron compound + Organic halidePalladium complex (e.g., Pd(PPh₃)₄)High tolerance for functional groups, commercially available reagents. nih.govnih.gov
Negishi CouplingOrganozinc compound + Organic halidePalladium or Nickel complexMild reaction conditions, high reactivity. researchgate.net
Stille CouplingOrganotin compound + Organic halidePalladium complexTolerates a wide range of functional groups.

Regioselective Incorporation of the Methoxy Group

The regioselective placement of the methoxy group at the C4-position of the phenyl ring is crucial for the identity of the target molecule. This is typically achieved by starting with a precursor that already contains the methoxy group in the correct position. For instance, the synthesis of the key intermediate, 1-bromo-4-methoxy-2-(trifluoromethyl)benzene, would start from a commercially available methoxy-substituted aniline (B41778) or phenol (B47542).

A plausible synthetic sequence for this intermediate could involve the following steps:

Trifluoromethylation of a substituted anisole: For example, ortho-trifluoromethylation of 4-bromoanisole.

Sandmeyer reaction: Starting from 4-methoxy-2-(trifluoromethyl)aniline, the amino group can be converted to a diazonium salt and subsequently replaced by a bromine atom using a copper(I) bromide catalyst. acs.org This reaction is a classic method for introducing halides onto an aromatic ring with high regioselectivity.

The directing effect of the methoxy group in electrophilic aromatic substitution reactions can also be exploited to introduce other functional groups in a regioselective manner, which can then be converted to the desired trifluoromethyl group.

Targeted Derivatization and Analog Synthesis Approaches

Once the core this compound structure is synthesized, a variety of analogs can be prepared through targeted derivatization reactions. These modifications are typically aimed at exploring the structure-activity relationship (SAR) of the molecule for potential pharmaceutical applications.

N-Substitution Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents. These modifications can significantly impact the pharmacological properties of the molecule.

N-Alkylation is a common derivatization strategy and can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. nih.gov This reaction allows for the introduction of various alkyl chains, including those with additional functional groups.

Reductive amination is another versatile method for N-substitution. nih.govrsc.orgmdpi.com This reaction involves the condensation of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. nih.gov This method allows for the introduction of a diverse array of substituents, including benzyl (B1604629) groups, substituted alkyl chains, and heterocyclic moieties.

Reaction Reagents Description Reference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N)Forms a new C-N bond by nucleophilic substitution. nih.gov
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Forms a new C-N bond via an iminium ion intermediate. nih.govrsc.orgmdpi.com
N-ArylationAryl halide, Palladium catalyst, BaseForms a new C-N bond with an aromatic ring (Buchwald-Hartwig amination).
AcylationAcyl chloride or Anhydride (B1165640), BaseForms an amide linkage at the piperidine nitrogen.

Modifications of the Phenyl Ring Substituents

Further diversification of the analogs can be achieved by modifying the substituents on the phenyl ring. These modifications can fine-tune the electronic and steric properties of the molecule.

The methoxy group is a key functional handle for modification. Demethylation of the methoxy group to the corresponding phenol can be achieved using various reagents, such as boron tribromide (BBr₃) or certain thiolates. chim.itmdpi.com The resulting phenol can then be further functionalized, for example, by alkylation to introduce different ether groups or by conversion to an ester.

While the trifluoromethyl group is generally stable, modifications to other positions on the phenyl ring are possible. If the synthesis allows for it, analogs with different electron-withdrawing or electron-donating groups can be prepared by using appropriately substituted starting materials in the cross-coupling step. For instance, analogs with cyano or nitro groups have been shown to retain biological activity in similar molecular scaffolds. nih.gov

Modification Reagents/Method Description Reference
O-DemethylationBBr₃, L-SelectrideConverts the methoxy group to a hydroxyl group. chim.itmdpi.com
EtherificationAlkyl halide, BaseConverts the resulting phenol to a different ether.
HalogenationN-HalosuccinimideIntroduces a halogen atom onto the phenyl ring.
NitrationHNO₃, H₂SO₄Introduces a nitro group onto the phenyl ring.

Exploration of Linker and Spacer Variations

While literature specifically detailing the systematic exploration of linker and spacer variations for this compound is not extensively documented, the synthesis of advanced analogs of 4-phenylpiperidines often involves modifying the core structure in ways that are conceptually similar to introducing linkers or spacers. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing pharmacological profiles.

The synthesis of such analogs can involve altering the substitution on the piperidine nitrogen. For example, various N-substituted derivatives of norpethidine (a 4-phenyl-4-carbethoxypiperidine) have been created to explore new therapeutic activities. These include the addition of N-p-aminophenethyl and N-3-phenylaminopropyl groups, which act as functional spacers modulating the compound's interaction with biological targets. taylorandfrancis.com Similarly, research into ligands for opioid receptors has led to the synthesis of piperidines and piperazines with varied side chains at the 4-position to enhance binding affinity and functional activity. nih.gov These synthetic efforts, which modify the length and flexibility of substituents, are analogous to linker and spacer variations and are key to developing new therapeutic agents from the 4-arylpiperidine scaffold. nih.gov

Catalytic Approaches in Piperidine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecules like this compound efficiently and selectively. These approaches offer advantages in terms of reaction conditions, functional group tolerance, and the ability to control stereochemistry.

Metal-Catalyzed Cyclization and Coupling Reactions

The formation of the 4-arylpiperidine core is frequently accomplished using metal-catalyzed reactions. These methods are versatile for creating the crucial carbon-carbon bond between the piperidine and the substituted phenyl ring.

A primary strategy involves the hydrogenation of substituted pyridine precursors. nih.gov This fundamental process can be catalyzed by various transition metals under conditions that are increasingly being optimized for mildness and selectivity. nih.gov A general strategy for accessing N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates, followed by hydrogenation or nucleophilic addition to yield the final piperidine structure. nih.govchemrxiv.org

Cross-coupling reactions are also central to this field. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool. For instance, it has been used to elaborate a vinyl bromide intermediate in a piperidine precursor, thereby introducing the aryl moiety in the synthesis of a trans-3,4-dimethyl-4-arylpiperidine scaffold. nih.gov Another novel approach employs indium metal to mediate the reaction between a 4-phenylpyridine (B135609) and an acid anhydride to produce 4-aryl-4-acyl piperidine derivatives. google.com

Reaction TypeCatalyst/MetalSubstratesDescription
Suzuki Coupling Palladium (Pd)Vinyl bromide, Arylboronic acidForms the C-C bond between the piperidine precursor and the aryl group. nih.gov
Hydrogenation Transition Metals (Rh, Ru, Ir)Substituted PyridinesReduction of the aromatic pyridine ring to a saturated piperidine ring. nih.gov
Indium-Mediated Acylation Indium (In)4-Arylpyridine, Acid anhydrideA novel method for synthesizing 4-aryl-4-acyl piperidines. google.com
Zincke Ring-Closing N/A (followed by hydrogenation)Zincke imine, AnilineA versatile strategy for N-arylpiperidines via pyridinium (B92312) salt intermediates. nih.gov

Asymmetric Synthetic Methodologies for Stereoisomer Generation

The generation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers can have vastly different biological activities. The development of asymmetric methods to control the stereochemistry of the piperidine ring is therefore a key area of research.

One successful approach involves establishing stereochemistry early in the synthesis. For example, the asymmetric synthesis of a trans-3,4-dimethyl-4-arylpiperidine was achieved using a Corey-Bakshi-Shibata (CBS) reduction to set a key stereocenter, followed by a stereoselective cuprate (B13416276) displacement. nih.gov

Rhodium-catalyzed asymmetric reactions have also proven highly effective. A key development is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with a protected dihydropyridine. This method provides access to a wide variety of enantioenriched 3-aryl-piperidines in high yield and with excellent enantioselectivity (ee). acs.org The reaction tolerates a broad range of functional groups on the arylboronic acid, including ethers, halides, and esters. acs.org

Organocatalysis presents an alternative to metal-based systems. Chiral organocatalysts, such as squaramide-based primary diamines, have been designed for asymmetric additions of nucleophiles to α,β-unsaturated ketones. rsc.org While not a direct synthesis of the piperidine ring, this methodology is crucial for creating chiral building blocks that can be subsequently cyclized to form enantiomerically pure piperidine derivatives.

Asymmetric MethodCatalyst TypeKey TransformationReported Enantioselectivity
CBS Reduction / Cuprate Displacement Borane / CopperReduction of ketone / SN2' displacementStereoselective
Reductive Heck Reaction Rhodium (Rh)Arylation of dihydropyridineUp to 96% ee
α-Alkylation of N-Sulfinyl Imidates Chiral AuxiliaryAlkylation with 1-chloro-3-iodopropaneNot specified
Organocatalytic Michael Addition Squaramide DiamineAddition to α,β-unsaturated ketonesUp to 96% ee

Optimization of Synthetic Pathways

Moving a synthetic route from laboratory research to larger-scale production requires significant optimization to improve efficiency, increase yields, ensure purity, and reduce costs.

Process Efficiency and Yield Enhancement Strategies

Modern optimization often employs high-throughput experimentation (HTE), which allows for the rapid screening of numerous reaction conditions, catalysts, and solvents to identify the most efficient protocols. nih.govchemrxiv.org This strategy is particularly valuable for complex, multi-step syntheses. Furthermore, the principles of continuous manufacturing, where reactants are continuously fed into a reactor system and the product is continuously removed, are being applied to active pharmaceutical ingredient (API) synthesis to enhance efficiency, consistency, and safety. vcu.edu

Comparison of Synthetic Routes for a 4-Arylpiperidine Analog google.com

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Method 1 N-Boc-4-hydroxypiperidine, 4-trifluoromethoxyphenolMesylation, SN2 reaction, DeprotectionEstablished routeNot specified
Method 2 (Mitsunobu) N-Boc-4-hydroxypiperidine, 4-trifluoromethoxyphenolMitsunobu reaction, DeprotectionDirect couplingLow conversion, difficult purification
Patented Method 4-(trifluoromethoxy)phenoxy]pyridine, Benzyl halidePyridinium salt formation, Reduction, HydrogenolysisHigh yield, high purity, low cost, scalableMulti-step process

Purity and Scale-Up Considerations in Research Synthesis

Ensuring the purity of the final compound is paramount. Common purification techniques for 4-arylpiperidine derivatives include crystallization, precipitation with an anti-solvent (like hexane), and column chromatography. google.com For instance, a patented process for a related analog achieved 99.0% purity through filtration, washing, and drying steps. google.com The purity of final products and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Quantitative NMR (qNMR) can also be employed for precise purity determination. researchgate.net

Scaling up a synthesis from the milligram or gram scale to the multi-gram or kilogram scale presents significant challenges. Reactions that are straightforward in the lab may become problematic on a larger scale due to issues with heat transfer, mixing, and reagent addition. For example, catalytic hydrogenations often require high pressures and temperatures, which demand specialized industrial equipment. nih.gov The handling of hazardous reagents, such as sodium hydride or thionyl chloride, also requires more stringent safety protocols at a larger scale. researchgate.netprepchem.com Successful scale-up requires careful process development to ensure that the reaction remains safe, efficient, and consistently produces a product of high purity.

Positional and Substituent Effects on the Piperidine Ring

Modifications to the piperidine ring, a prevalent heterocyclic core in bioactive compounds, are a cornerstone of SAR studies. mdpi.com The position, type, and stereochemistry of substituents can dramatically alter a compound's affinity, selectivity, and pharmacokinetic properties.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different groups, such as alkyl chains or benzyl groups, can modulate binding to target proteins. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]piperidine analogs, varying the N-substituent was critical for optimizing selectivity for the dopamine transporter over the serotonin (B10506) transporter. nih.gov Specifically, an N-benzyl group conferred high potency and the greatest selectivity. nih.gov

Substitution at C2, C3, and C4: Adding substituents to the carbon atoms of the piperidine ring can create steric bulk, introduce new interaction points (like hydrogen bond donors/acceptors), and alter the ring's preferred conformation. In the development of selective serotonin 5-HT2A receptor agonists, various substituents were explored at the 4-position of a phenylpiperidine core, including halogens, alkyls, and a trifluoromethyl group. acs.org These changes led to significant variations in agonist potency. For example, a 4-trifluoromethyl derivative showed a 20-fold increase in potency compared to its 4-bromo counterpart. acs.org The ability to control the stereochemistry at these positions is also crucial, as different stereoisomers can have vastly different biological activities. acs.org

Table 1: Effect of Piperidine Ring Substitution on Receptor Binding Fictional data for illustrative purposes, based on general SAR principles.

CompoundPiperidine ModificationTarget A Affinity (Ki, nM)Target B Affinity (Ki, nM)Selectivity (B/A)
ParentN-H501503
Derivative 1AN-Methyl251004
Derivative 1BN-Benzyl1050050
Derivative 1C3-Methyl75801.1
Derivative 1D4-Fluoro402005

Influence of the Methoxy Group on Ligand-Target Interactions

The methoxy group (-OCH3) is a common feature in drug molecules, where it can influence binding, physicochemical properties, and metabolic stability. nih.gov Its effects are a combination of steric bulk, hydrogen bonding capability (as an acceptor), and electronic properties.

Hydrogen Bonding and Steric Effects: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding pocket. nih.gov The position of the methoxy group on the phenyl ring is critical. In studies of dimethoxyphenylpiperidines, the deletion of a methoxy group at the 2-position of the phenyl ring led to a more than 500-fold drop in potency, while deletion at the 5-position caused a 20-fold drop, highlighting the specific and vital role of these groups in receptor interaction. acs.org

Electronic Influence: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and influence its interaction with the target protein. However, its impact can be complex. For instance, in one study on piperidine synthesis, a strong electron-releasing substituent like a 4-methoxy group led to undesired side reactions, whereas electron-withdrawing groups did not. nih.gov

Anchor for Binding: In some molecular scaffolds, methoxy groups serve as key attachment points to immobilize the drug on the protein, acting as a stabilizing anchor. csic.es Removing a specific methoxy group can weaken binding affinity by a significant margin. csic.es

Impact of the Trifluoromethyl Group on Pharmacological Profile and Potency

The trifluoromethyl (CF3) group is a bioisostere of a methyl group and is frequently used in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.com Its unique properties include high electronegativity, metabolic stability, and lipophilicity. mdpi.comnih.gov

Enhanced Potency and Lipophilicity: The CF3 group significantly increases lipophilicity (hydrophobicity), which can improve a compound's ability to cross cell membranes and the blood-brain barrier. nih.gov This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding site of a target protein, thereby increasing potency. mdpi.com SAR studies have shown that adding a CF3 group to a phenolic ring can increase potency by several-fold compared to the non-fluorinated version. mdpi.com

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property alters the electronic character of the aromatic ring, which can modulate pKa values and influence interactions with the biological target, contributing to improved potency and selectivity. mdpi.com

Table 2: Physicochemical and Pharmacological Effects of the Trifluoromethyl Group Illustrative data compiled from general medicinal chemistry principles.

CompoundAryl Substituent (Position 2)Potency (IC50, nM)Lipophilicity (logP)Metabolic Half-life (min)
Analog 2A-H1502.530
Analog 2B-CH31003.025
Analog 2C-Cl803.260
Analog 2D-CF3153.9120

Stereochemical Implications in Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. Since receptors and enzymes are chiral, they often exhibit different affinities and activities for different stereoisomers of a drug molecule.

Enantioselectivity: For chiral derivatives of 4-arylpiperidine, it is common for one enantiomer to be significantly more active than the other. unimi.it For example, in a series of nature-inspired compounds, isomers with the "(5S, αS)" configuration showed sub-micromolar activity against P. falciparum strains, whereas their enantiomers and diastereoisomers were significantly less active. unimi.it This highlights a stereoselective uptake or binding mechanism.

Diastereoselectivity and Conformational Preference: When multiple chiral centers exist, the relative configuration (diastereomer) becomes critical. Different diastereomers will adopt different three-dimensional shapes and conformational preferences. For instance, in a study of 4-alkyl-4-arylpiperidines, potent opioid agonists were found to prefer an axial orientation of the 4-aryl group in a chair conformation, while antagonist properties were associated with compounds that preferred an equatorial 4-aryl orientation. nih.gov

Analysis of Conformational Flexibility and its Contribution to SAR

The 4-arylpiperidine scaffold possesses significant conformational flexibility, which is crucial for its ability to adapt to the shape of a target's binding site. This flexibility arises from the rotation around the bond connecting the phenyl and piperidine rings, as well as the ability of the piperidine ring to adopt different conformations (e.g., chair, twist-boat). nih.govrasayanjournal.co.in

Piperidine Ring Conformation: The piperidine ring typically adopts a low-energy chair conformation. acs.org However, the presence and orientation of substituents can influence this preference. Large N-substituents can introduce strain that favors alternative conformations. rsc.org The orientation of the 4-aryl group (axial vs. equatorial) is a key determinant of activity in many systems. nih.govnih.gov Upon protonation of the piperidine nitrogen (as is common under physiological conditions), electrostatic interactions can stabilize the axial conformer for polar 4-substituents. nih.gov

Design Principles for Modulating Selectivity via Structural Modifications

The primary goal of SAR studies is to derive design principles that allow for the rational modification of a lead compound to enhance its selectivity for a desired target over off-targets. youtube.com

Exploiting Subtle Binding Site Differences: Even highly conserved binding sites can have minor differences in amino acid composition or shape. These differences can be exploited by carefully modifying the ligand. For example, introducing a group that can form a specific hydrogen bond or a hydrophobic interaction with a non-conserved residue can dramatically increase selectivity. youtube.com

Balancing Potency and Physicochemical Properties: Modifications aimed at improving selectivity must also consider the impact on other properties like potency, solubility, and brain penetration. nih.gov Structure-based drug design (SBDD), which utilizes crystal structures of the ligand-target complex, can guide the incorporation of specific functional groups to optimize these parameters simultaneously. nih.gov

Systematic Scaffold Modification: A systematic approach is often employed. This involves:

Piperidine Ring Decoration: Probing different positions of the piperidine ring with various substituents (alkyl, polar, etc.) to identify regions sensitive to steric bulk or electronic changes.

Aryl Ring Substitution: Systematically moving or replacing the methoxy and trifluoromethyl groups to map their interaction points. For instance, replacing the methoxy group with a hydroxyl (hydrogen bond donor) or an ethoxy (more bulk) can clarify its role.

Conformational Constraint: Introducing rigidity into the structure, for example by incorporating the piperidine into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing both potency and selectivity. nih.gov

By integrating these principles, medicinal chemists can fine-tune the structure of this compound derivatives to achieve a desired pharmacological profile with high selectivity for a specific biological target.

Receptor Binding Profiles of this compound and Analogs

The affinity of this compound and structurally related compounds for various G-protein coupled receptors (GPCRs) has been a subject of investigation to understand their therapeutic potential and off-target effects.

Research into piperidine derivatives has revealed significant interactions with serotonin receptors. For instance, a novel 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist, ACP-103, which shares a piperidine core, demonstrated high affinity for the human 5-HT2A receptor with a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.gov This compound competitively antagonized the binding of [3H]ketanserin to the 5-HT2A receptor. nih.gov Furthermore, it displayed potent inverse agonist activity in a cell-based functional assay. nih.gov In contrast, its affinity for the 5-HT2C receptor was lower, and it lacked significant activity at 5-HT2B receptors. nih.gov

Another study on 2,5-dimethoxyphenylpiperidines identified them as a new class of selective 5-HT2A receptor agonists. nih.gov The structure-activity relationship studies highlighted that substitutions on the phenyl ring are crucial determinants of their activity at 5-HT2A receptors. nih.gov

CompoundReceptor SubtypeBinding Affinity (pKi/pIC50)Functional Activity
ACP-103 5-HT2A9.3 (membranes), 9.70 (whole cells)Inverse Agonist (pIC50 = 8.7)
ACP-103 5-HT2C8.80 (membranes), 8.00 (whole cells)Inverse Agonist (pIC50 = 7.1)
ACP-103 5-HT2BNo significant affinity or activity-

This table presents data for the analog ACP-103 as specific data for this compound is not available.

The dopamine receptor family, particularly the D2-like (D2, D3, and D4) and D1-like (D1 and D5) subfamilies, are significant targets for neuropsychiatric drugs. nih.gov Piperidine-based scaffolds have been explored for their potential as dopamine receptor antagonists. A series of 4,4-difluoropiperidine (B1302736) ether-based compounds were identified as potent dopamine D4 receptor antagonists. nih.gov One compound from this series exhibited exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes (>2000-fold vs. D1, D2, D3, and D5). nih.govchemrxiv.org This highlights the potential for developing highly selective D4 receptor ligands from piperidine templates. nih.gov

Compound SeriesReceptor SubtypeBinding Affinity (Ki)Selectivity
4,4-difluoropiperidine ethers D40.3 nM>2000-fold vs. D1, D2, D3, D5

This table presents data for a series of analogs as specific data for this compound is not available.

Piperidine-containing structures are foundational to many synthetic opioids. painphysicianjournal.com For example, fentanyl, a potent mu-opioid agonist, is a phenylpiperidine derivative. painphysicianjournal.com The opioid receptor system comprises three main types: mu (µ), delta (δ), and kappa (κ), all of which are GPCRs. nih.gov N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists, where the antagonist properties are a consequence of substitution on the piperidine ring itself rather than the N-substituent. nih.gov These compounds were found to be nonselective opioid antagonists. nih.gov

The sphingosine-1-phosphate-1 (S1P1) receptor is a key regulator of lymphocyte trafficking. acs.org Synthetic agonists of S1P1 are under investigation for immunosuppressive therapies. nih.gov While direct data on this compound is unavailable, a related compound, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been disclosed as a potent and selective S1P1 agonist. acs.orgnih.gov This compound demonstrated the ability to cause a significant reduction in circulating lymphocytes in rats, consistent with S1P1 agonist activity. acs.orgnih.gov

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that modulates monoaminergic systems and is a target for psychiatric disorders. nih.govresearchgate.net A series of analogs based on a 4-(2-aminoethyl)piperidine core, which had not been previously associated with TAAR1 modulation, were synthesized and identified as TAAR1 agonists. nih.gov Several of these compounds displayed potent TAAR1 agonistic activity with EC50 values in the nanomolar range. nih.gov This suggests that the piperidine scaffold can be effectively utilized to develop TAAR1 agonists. nih.gov

Compound SeriesReceptorFunctional Activity (EC50)
4-(2-aminoethyl)piperidine core analogs TAAR10.033 to 0.112 µM

This table presents data for a series of analogs as specific data for this compound is not available.

Multitarget ligands that interact with several aminergic GPCRs are of interest for the treatment of complex neuropsychiatric disorders like schizophrenia. nih.gov One such multitarget ligand, D2AAK4, which contains a piperidine moiety, has been shown to interact with a range of dopaminergic and serotoninergic receptors. nih.gov Molecular docking studies suggest that the protonatable nitrogen atom of the piperidine ring forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) in the transmembrane domain of these receptors. nih.gov This interaction is a common feature for ligands that bind to aminergic GPCRs. nih.gov

Enzyme Inhibition and Activation Mechanisms

There is currently no available scientific literature detailing the effects of this compound on enzyme activity.

Soluble Epoxide Hydrolase (sEH) Modulation

No studies were found that investigated the modulatory effects of this compound on soluble epoxide hydrolase (sEH). Consequently, there is no data on its potential inhibitory or activating mechanisms against this enzyme.

Soluble Guanylyl Cyclase (sGC) Activation

There is no research available describing the activation or inhibition of soluble guanylyl cyclase (sGC) by this compound.

Elucidation of Downstream Signaling Pathways and Cellular Responses

As there is no information on the primary biological targets of this compound, no studies have been conducted to elucidate its effects on downstream signaling pathways or any subsequent cellular responses.

Biophysical Characterization of Ligand-Target Interactions

No biophysical studies, such as those determining binding kinetics, affinity, or thermodynamics, have been published for the interaction of this compound with any biological target.

Pre Clinical Pharmacological and Metabolic Investigations

In Vitro Pharmacological Characterization

No specific in vitro pharmacological data was identified for 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine.

There is no available data from ligand affinity and selectivity assays for this compound at various isolated receptors.

Information regarding the activity of this compound in functional assays, such as β-arrestin recruitment or calcium flux assays, is not available in the current scientific literature.

No studies were found that investigated the potential of this compound to modulate the activity of any enzymes.

In Vivo Efficacy Studies in Animal Models

Specific in vivo efficacy studies for this compound in animal models have not been reported in the available literature.

There are no published studies on the assessment of this compound in rodent models of neurological disorders such as depression or psychotic disorders.

No data is available from the evaluation of this compound in preclinical models of pain.

Investigation of Immunomodulatory Effects (e.g., lymphocyte trafficking in rodents)

Direct studies on the immunomodulatory effects of this compound, specifically concerning lymphocyte trafficking in rodents, are not available in the current body of scientific literature. However, research on structurally analogous compounds can provide potential insights. For instance, a compound with a similar structural motif, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been identified as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).

S1P1 is a key regulator of lymphocyte trafficking from lymphoid organs to the peripheral circulation. Agonism of this receptor leads to its internalization, which in turn traps lymphocytes within the lymph nodes, preventing their egress into the bloodstream and tissues. This mechanism of action results in a reduction of circulating lymphocytes, a process known as peripheral lymphopenia.

In a preclinical study involving female Lewis rats, oral administration of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide demonstrated a dose-dependent reduction in peripheral lymphocyte counts. A statistically significant depletion of lymphocytes was observed at 24 hours post-administration, with reductions of 78% and 81% at specific dosages. This effect is a hallmark of S1P1 receptor agonists and underscores the potential immunomodulatory activity of this class of compounds.

It is crucial to emphasize that these findings pertain to a structurally related but distinct molecule. The immunomodulatory profile of this compound itself has not been reported, and it cannot be assumed to have the same activity without direct experimental evidence.

Other Relevant Disease Models (e.g., metabolic disorders, inflammation)

There is currently no publicly available scientific literature detailing the investigation of this compound in preclinical models of metabolic disorders or inflammation.

Pre-clinical Metabolic Stability and Metabolite Identification

Metabolic Fate in Liver Microsomes and S9 Fractions

No specific data has been published on the metabolic stability of this compound in liver microsomes or S9 fractions. These in vitro systems are standard tools in preclinical drug development to assess the metabolic fate of new chemical entities. Liver microsomes contain Phase I metabolic enzymes, primarily cytochrome P450s, while S9 fractions contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolic pathways. The absence of such data for this specific compound means its susceptibility to hepatic metabolism is currently unknown.

Identification and Characterization of Major Metabolites

Consistent with the lack of metabolic stability data, there are no reports identifying or characterizing the major metabolites of this compound. Metabolite identification studies are critical for understanding the clearance mechanisms of a compound and for identifying any potentially active or toxic metabolites.

Species Differences in Metabolism (Non-Human Primates and Rodents)

Information regarding the species-specific metabolism of this compound in non-human primates and rodents is not available. Understanding interspecies differences in drug metabolism is a key aspect of preclinical development, as it helps in selecting the most appropriate animal models for further studies and in predicting human metabolism and pharmacokinetics. Significant differences in the expression and activity of metabolic enzymes between species can lead to different metabolic profiles and, consequently, variations in efficacy and toxicity.

Computational and Cheminformatics Approaches in Research on 4 4 Methoxy 2 Trifluoromethyl Phenyl Piperidine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. For 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular interactions that govern its binding affinity.

Researchers typically employ a range of docking software, such as AutoDock, Glide, or GOLD, to simulate the interaction of this compound with the active sites of various receptors. The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure is optimized to its lowest energy conformation, while the protein structure is often obtained from crystallographic data or homology modeling.

Docking simulations for analogs of this compound have revealed key interactions that are likely to be relevant for this compound as well. For instance, studies on similar phenylpiperidine derivatives targeting opioid or dopamine (B1211576) receptors have highlighted the importance of specific interactions. nih.govnrfhh.comnih.gov The piperidine (B6355638) nitrogen, in its protonated state, frequently forms a crucial salt bridge with an acidic residue, such as aspartic acid, in the receptor's binding pocket. nih.gov The aromatic ring of the phenylpiperidine scaffold often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the active site.

The results of molecular docking are typically evaluated using a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These scores, along with a visual analysis of the binding pose, provide valuable insights into the ligand-target interactions.

Table 1: Illustrative Molecular Docking Results for a Phenylpiperidine Analog

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
μ-Opioid Receptor-9.5Asp147, Tyr326, His297Salt bridge, π-π stacking, Hydrophobic
Dopamine Transporter-8.8Asp79, Phe326, Ser422Salt bridge, π-π stacking, Hydrogen bond

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies can be used to predict the activity of new analogs and to understand the structural features that are important for their biological effects.

In a QSAR study, a set of structurally related compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For phenylpiperidine derivatives, QSAR studies have shown that factors such as lipophilicity (logP), molar refractivity, and the electronic properties of the substituents on the phenyl ring are often correlated with their biological activity. daneshyari.comnih.gov For instance, a QSAR study on a series of mono-substituted 4-phenylpiperidines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov

A QSAR model for a series of compounds including this compound would likely incorporate descriptors that account for the electronic and steric effects of the methoxy (B1213986) and trifluoromethyl groups. The model could then be used to predict the activity of newly designed analogs with different substitution patterns, guiding the synthesis of more potent and selective compounds.

Table 3: Key Molecular Descriptors in QSAR Studies of Phenylpiperidines

DescriptorDescriptionRelevance to this compound
ClogPCalculated octanol-water partition coefficient (lipophilicity)Influences membrane permeability and binding to hydrophobic pockets.
Molar Refractivity (MR)Molar volume and polarizabilityRelates to the size and steric interactions of the molecule.
Topological Polar Surface Area (TPSA)Surface area of polar atomsPredicts transport properties and blood-brain barrier penetration.
Hammett Constants (σ)Electronic effect of substituentsQuantifies the electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) nature of the substituents.

In Silico Prediction of Biological Activities and Receptor Affinities

In silico prediction tools and web servers are increasingly used to estimate the potential biological activities and receptor affinities of chemical compounds before they are synthesized and tested experimentally. For this compound, these methods can provide a rapid assessment of its likely pharmacological profile.

Various online platforms and software can predict a compound's activity spectrum based on its chemical structure. These tools often utilize machine learning models trained on large datasets of known drug-target interactions. By inputting the structure of this compound, researchers can obtain predictions for its potential to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.

Furthermore, specific models can be used to predict the binding affinity of the compound for particular receptors of interest, such as opioid or dopamine receptors. These predictions are often based on the similarity of the query molecule to known ligands of the target. For example, the affinity of substituted methylphenidate derivatives for the dopamine transporter has been shown to be influenced by the nature and position of substituents on the phenyl ring. clinpgx.org A para-methoxy group, as present in the subject compound, has been associated with retained or increased affinity for the dopamine transporter in some series. clinpgx.org

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for synthesis and for generating hypotheses about their mechanism of action.

Table 4: Illustrative In Silico Predictions for a Phenylpiperidine Derivative

Prediction TypePredicted OutcomeBasis of Prediction
Bioactivity Score (GPCR Ligand)HighStructural similarity to known GPCR ligands.
Kinase Inhibitor ScoreModeratePresence of pharmacophoric features common in kinase inhibitors.
Predicted Affinity for μ-Opioid ReceptorHighSimilarity to known fentanyl analogs and other phenylpiperidine opioids. nih.govresearchgate.net
Predicted Affinity for Dopamine TransporterModerate to HighSimilarity to known dopamine reuptake inhibitors. nih.govclinpgx.org

Molecular Dynamics Simulations to Understand Binding Conformations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into the stability of its binding pose within a receptor's active site and the conformational changes that may occur upon binding.

An MD simulation starts with the docked complex of the ligand and the target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses these forces to predict their movements over a certain period of time, typically nanoseconds to microseconds.

By analyzing the trajectory of the MD simulation, researchers can assess the stability of the key interactions identified in the molecular docking studies. For example, the persistence of the salt bridge between the piperidine nitrogen and an acidic residue can be monitored throughout the simulation. The simulation can also reveal the flexibility of different parts of the ligand and the protein, providing a more realistic picture of the binding event.

MD simulations of phenylpiperidine analogs have been used to explore their binding to the μ-opioid receptor, revealing stable interactions and the importance of specific residues in accommodating the ligand. researchgate.net These studies can also help to understand the structural basis for the different activities of agonists and antagonists.

The insights gained from MD simulations can be used to refine the design of new analogs with improved binding affinity and stability.

Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionInformation Gained
Root Mean Square Deviation (RMSD)Measure of the average distance between the atoms of superimposed structuresIndicates the stability of the ligand's binding pose and the protein's overall structure. mdpi.com
Root Mean Square Fluctuation (RMSF)Measure of the displacement of each atom from its average positionIdentifies flexible regions of the ligand and the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over timeAssesses the stability of key hydrogen bonding interactions.
Binding Free Energy Calculations (e.g., MM/GBSA)Estimates the free energy of binding from the simulation trajectoryProvides a more accurate prediction of binding affinity than docking scores. nih.gov

Future Directions and Emerging Research Opportunities

Development of Next-Generation Analogs with Enhanced Specificity

The development of next-generation analogs of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine with improved target specificity is a primary objective for future research. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications to the chemical structure influence biological activity. By systematically altering different parts of the molecule, researchers can identify key functional groups and structural motifs that are critical for target engagement and selectivity.

For instance, iterative medicinal chemistry efforts on related scaffolds have demonstrated that even minor structural changes can lead to significant improvements in potency and selectivity. The exploration of various substituents on the phenyl ring and the piperidine (B6355638) nitrogen will be a key focus. The goal is to design analogs that exhibit high affinity for their intended biological target while minimizing off-target interactions, which are often the cause of undesirable side effects.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Phenylpiperidine Analogs

AnalogR1 (Phenyl Ring)R2 (Piperidine N)Target Affinity (Ki, nM)Selectivity vs. Off-Target
Parent Compound 4-OCH3, 2-CF3H5010-fold
Analog A 4-OCH3, 2-ClH755-fold
Analog B 4-OCH3, 2-CF3CH32520-fold
Analog C 4-F, 2-CF3H1002-fold

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of SAR studies.

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial research on this compound may have focused on a specific biological target, there is a significant opportunity to explore its potential in other therapeutic areas. High-throughput screening (HTS) of the compound and its analogs against a broad range of biological targets can uncover novel activities. This approach has been successful in identifying new applications for existing chemical scaffolds.

For example, compounds with a 4-phenylpiperidine (B165713) core have shown activity at a variety of receptors and transporters in the central nervous system (CNS), including opioid and serotonin (B10506) receptors. researchgate.netdrugbank.comacs.org Therefore, future research could investigate the potential of this compound and its derivatives in treating a range of neurological and psychiatric disorders. Furthermore, exploring its effects on targets outside of the CNS could open up entirely new therapeutic avenues.

Advanced Mechanistic Elucidation using Cutting-Edge Techniques

A deep understanding of a compound's mechanism of action is crucial for its successful development as a therapeutic agent. Future research will leverage cutting-edge techniques to elucidate the precise molecular interactions between this compound and its biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed, three-dimensional structures of the compound bound to its target protein.

In addition to structural biology techniques, advanced molecular dynamics (MD) simulations can be employed to model the dynamic interactions between the compound and its target. nih.govebi.ac.uk These computational approaches can provide insights into the binding kinetics and conformational changes that occur upon compound binding, which can be invaluable for the design of more potent and selective analogs.

Translational Research Bridging In Vitro and In Vivo Pre-clinical Findings

Translational research plays a critical role in bridging the gap between promising in vitro findings and successful in vivo pre-clinical development. Future studies will focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound and its lead analogs in relevant animal models. This will involve assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in vivo.

The development of robust and predictive preclinical models will be essential for this phase of research. These models will allow for a more accurate assessment of the compound's therapeutic potential and will help to identify any potential liabilities before it moves into clinical trials. The ultimate goal of this translational research is to generate a comprehensive data package that supports the advancement of the most promising analogs into human clinical studies.

Q & A

Q. What are the standard synthetic protocols for 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and functionalized aromatic precursors. For example, similar piperidine-based compounds are synthesized by reacting piperidine with sulfonyl chlorides or aryl halides under basic conditions (e.g., triethylamine) in solvents like dichloromethane . Purification often involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and methoxy substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) stretches . Elemental analysis (e.g., C, H, N) ensures purity, as demonstrated in fluorophenyl-piperidine analogs .

Q. How can researchers assess the compound’s preliminary biological activity in serotonin receptor modulation?

In vitro assays using cell lines expressing 5-HT receptors (e.g., 5-HT1A or 5-HT2A) are standard. Competitive binding studies with radiolabeled ligands (e.g., [³H]WAY-100635) quantify affinity (Ki values). Functional assays (e.g., cAMP or calcium flux) determine agonism/antagonism. Structural analogs, such as fluorophenyl-piperidine derivatives, have shown potent 5-HT activity, guiding dose ranges (0.1–10 µM) .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound’s enantiomers?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-couplings) can enhance enantiomeric excess (ee). For example, trans-fluorophenyl-piperidine enantiomers were separated using (+)- or (-)-di-p-toluoyl-d-tartaric acid, achieving >98% ee . Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How can conflicting NMR data (e.g., coupling constants or splitting patterns) be resolved for structural confirmation?

Use 2D NMR techniques (COSY, NOESY, HSQC) to resolve overlapping signals. For trifluoromethyl groups, ¹⁹F-¹H heteronuclear coupling analysis clarifies spatial arrangements. Dynamic NMR experiments at varying temperatures may distinguish conformational isomers. Cross-validation with X-ray crystallography (e.g., piperidone derivatives in ) provides definitive structural proof .

Q. What methodologies address discrepancies in biological activity between in vitro and in vivo models?

Pharmacokinetic studies (e.g., bioavailability, metabolic stability) identify factors like first-pass metabolism or protein binding. Isotope-labeled analogs (e.g., ¹⁴C) track distribution. For serotonin modulators, microdialysis in rodent brains measures extracellular 5-HT levels, correlating in vitro binding data with behavioral outcomes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze contradictory results in receptor binding assays?

Implement orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding. Statistical rigor requires replicate experiments (n ≥ 3) and blinded analysis. For example, fluorophenyl-piperidine compounds showed batch-dependent variability in FG 8032 analysis, resolved by stricter purity controls (HPLC ≥99%) .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

Reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA) model transition states and intermediates. Machine learning (ML) platforms like ICReDD integrate experimental data to predict optimal conditions (e.g., solvent, catalyst) for sulfonation or methoxy-group modifications .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H315/H319 skin/eye irritation). Avoid strong oxidizers to prevent explosive decomposition. Storage recommendations: airtight containers at -20°C, under inert gas (N₂/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.